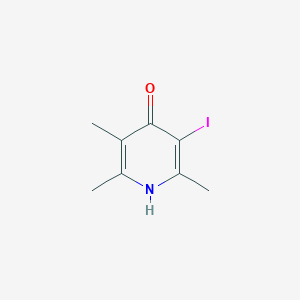![molecular formula C19H11F3N2O B2803808 2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 303152-80-9](/img/structure/B2803808.png)
2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a chemical compound characterized by the presence of a phenoxy group, a trifluoromethyl-substituted phenyl group, and a pyridine ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of new materials with desirable properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism by which 2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability . The phenoxy and pyridine rings contribute to the compound’s ability to interact with various biological receptors and enzymes, influencing cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity compared to other similar compounds. Additionally, the combination of phenoxy and pyridine rings provides a versatile framework for further functionalization and application in various fields.
Propriétés
IUPAC Name |
2-phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O/c20-19(21,22)15-6-4-5-13(11-15)17-10-9-14(12-23)18(24-17)25-16-7-2-1-3-8-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVPLDCYXONMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2803728.png)
![8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2803729.png)




![5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2803737.png)
![N-(2,5-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2803740.png)


![N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2803743.png)
![3-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2803747.png)
